molecular formula C9H12O2S B13192349 1-(Ethanesulfonyl)-2-methylbenzene

1-(Ethanesulfonyl)-2-methylbenzene

Cat. No.: B13192349
M. Wt: 184.26 g/mol
InChI Key: PXQNSVJGDXDGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethanesulfonyl)-2-methylbenzene is an organic compound characterized by the presence of an ethanesulfonyl group attached to a methylbenzene (toluene) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the sulfonation of 2-methylbenzene (toluene) with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the ethanesulfonyl chloride acting as the sulfonating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Ethanesulfonyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the design of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(ethanesulfonyl)-2-methylbenzene exerts its effects depends on the specific application. In organic synthesis, the ethanesulfonyl group can act as a protecting group for amines, facilitating selective reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    1-(Methanesulfonyl)-2-methylbenzene: Similar structure but with a methanesulfonyl group.

    1-(Propylsulfonyl)-2-methylbenzene: Contains a propylsulfonyl group instead of ethanesulfonyl.

    1-(Butanesulfonyl)-2-methylbenzene: Features a butanesulfonyl group.

Uniqueness: 1-(Ethanesulfonyl)-2-methylbenzene is unique due to the specific length and properties of the ethanesulfonyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

1-ethylsulfonyl-2-methylbenzene

InChI

InChI=1S/C9H12O2S/c1-3-12(10,11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3

InChI Key

PXQNSVJGDXDGNT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.